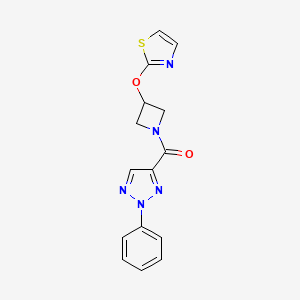

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as PTAM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTAM is a synthetic molecule that is made up of two different components, a triazole ring and an azetidine ring. The compound has been found to have a wide range of biological activities, making it a promising candidate for use in various research fields.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-phenyl-2h-1,2,3-triazol-4-carbaldehyde, have been reported to exhibit significant α-glycosidase inhibition activity . α-Glycosidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars, playing a crucial role in carbohydrate metabolism.

Mode of Action

It’s worth noting that the triazole ring is known to interact with biological targets through the formation of hydrogen bonds, which can lead to changes in the target’s function . Additionally, the thiazole ring is known for its broad range of chemical and biological properties, contributing to the overall activity of the compound .

Biochemical Pathways

Inhibition of α-Glycosidase can delay the breakdown of complex carbohydrates into glucose, thus controlling postprandial hyperglycemia .

Pharmacokinetics

The solubility of a compound in water and other polar solvents, as is the case with many triazole and thiazole compounds , can influence its absorption and distribution in the body. The compound’s stability, molecular size, and polarity can also impact its metabolism and excretion.

Result of Action

Given the potential α-glycosidase inhibitory activity, the compound could potentially regulate blood glucose levels by delaying carbohydrate digestion, thus controlling postprandial hyperglycemia .

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is its versatility, as it can be easily modified to create new compounds with different biological activities. Additionally, this compound has been found to be relatively stable and non-toxic, making it a promising candidate for use in various laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone. One potential area of focus is in the development of new antitumor drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, researchers may also explore the use of this compound in other areas of scientific research, such as drug delivery and imaging.

Synthesis Methods

The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves the reaction of two different compounds, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde and 3-(thiazol-2-yloxy)azetidine-1-amine. The reaction is carried out in the presence of a catalyst, typically copper (I) iodide, and a base, such as triethylamine. The resulting compound is then purified using standard techniques, such as column chromatography, to obtain pure this compound.

Scientific Research Applications

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in the cells.

properties

IUPAC Name |

(2-phenyltriazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c21-14(19-9-12(10-19)22-15-16-6-7-23-15)13-8-17-20(18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMQVMZSDSSBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)

![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)

![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)